molecular formula C20H27O7P B14482745 Ethyl bis(2-hydroxy-3-phenoxypropyl) phosphite CAS No. 65549-66-8

Ethyl bis(2-hydroxy-3-phenoxypropyl) phosphite

Cat. No.: B14482745
CAS No.: 65549-66-8
M. Wt: 410.4 g/mol
InChI Key: VNWXFMWGGGXGSZ-UHFFFAOYSA-N
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Description

Ethyl bis(2-hydroxy-3-phenoxypropyl) phosphite is a chemical compound known for its unique structure and properties. It is a phosphite ester, which means it contains a phosphorus atom bonded to three oxygen atoms, two of which are part of hydroxy groups and one is part of an ethyl group. This compound is used in various industrial and scientific applications due to its reactivity and stability.

Preparation Methods

The synthesis of ethyl bis(2-hydroxy-3-phenoxypropyl) phosphite typically involves the reaction of phosphorus trichloride with ethylene glycol and phenol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Ethyl bis(2-hydroxy-3-phenoxypropyl) phosphite undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphates, which are more stable and less reactive.

    Hydrolysis: In the presence of water, it can hydrolyze to form phosphonic acids and alcohols.

    Substitution: It can undergo substitution reactions with halogens or other nucleophiles to form different phosphite esters.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, bases like sodium hydroxide for hydrolysis, and halogens like chlorine for substitution reactions. The major products formed from these reactions are phosphates, phosphonic acids, and substituted phosphite esters.

Scientific Research Applications

Ethyl bis(2-hydroxy-3-phenoxypropyl) phosphite has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphite esters and phosphonic acids.

    Biology: It is studied for its potential use as an antioxidant in biological systems due to its ability to scavenge free radicals.

    Medicine: It is being investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceuticals.

    Industry: It is used as a stabilizer in the production of polymers and plastics to prevent degradation during processing and storage.

Mechanism of Action

The mechanism of action of ethyl bis(2-hydroxy-3-phenoxypropyl) phosphite involves its ability to donate electrons and neutralize free radicals. This makes it an effective antioxidant. The compound can also form stable complexes with metal ions, which can inhibit the catalytic activity of metal ions in oxidative reactions. The molecular targets and pathways involved include the scavenging of reactive oxygen species and the stabilization of metal ions.

Comparison with Similar Compounds

Ethyl bis(2-hydroxy-3-phenoxypropyl) phosphite can be compared with other phosphite esters, such as:

    Triphenyl phosphite: Similar in structure but contains three phenyl groups instead of hydroxy and ethyl groups.

    Tris(2,4-di-tert-butylphenyl) phosphite: Contains bulky tert-butyl groups, making it more sterically hindered and less reactive.

    Bis(2-ethylhexyl) phosphite: Contains long alkyl chains, making it more hydrophobic and less soluble in water.

The uniqueness of this compound lies in its balanced reactivity and stability, making it suitable for a wide range of applications in different fields.

Properties

CAS No.

65549-66-8

Molecular Formula

C20H27O7P

Molecular Weight

410.4 g/mol

IUPAC Name

ethyl bis(2-hydroxy-3-phenoxypropyl) phosphite

InChI

InChI=1S/C20H27O7P/c1-2-25-28(26-15-17(21)13-23-19-9-5-3-6-10-19)27-16-18(22)14-24-20-11-7-4-8-12-20/h3-12,17-18,21-22H,2,13-16H2,1H3

InChI Key

VNWXFMWGGGXGSZ-UHFFFAOYSA-N

Canonical SMILES

CCOP(OCC(COC1=CC=CC=C1)O)OCC(COC2=CC=CC=C2)O

Origin of Product

United States

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